9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cyclin-dependent kinase Purine nucleoside phosphorylase Target selectivity

This 3-phenyl-substituted triazolo[4,3-e]purine-6,8-dione (CAS 921877-93-2) is a PNP inhibitor (IC50 1.33 μM) enabling graded pathway suppression at 1–10 μM, distinct from nanomolar clinical candidates. Unlike its 4-ethoxyphenyl analog (CDK2 IC50 2 nM), it exclusively targets purine metabolism, making it essential for target-engagement selectivity panels and scaffold-representative anticancer screening. Insist on this specific substitution pattern to ensure experimental validity.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 921877-93-2
Cat. No. B2761855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
CAS921877-93-2
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4
InChIInChI=1S/C17H18N6O2/c1-10(2)9-22-12-14(24)18-17(25)21(3)15(12)23-13(19-20-16(22)23)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,24,25)
InChIKeyOPXBWQZFUYUFQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921877-93-2) — Compound Identity and Pharmacological Landscape


9-Isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921877-93-2; molecular formula C17H18N6O2; molecular weight 338.371 g/mol) is a synthetic heterocyclic compound belonging to the triazolo[4,3-e]purine-6,8-dione class, characterized by a fused triazole–purine scaffold bearing an N9-isobutyl substituent, an N5-methyl group, and a C3-phenyl ring . The triazolo[4,3-e]purine core has been described in the patent literature as a template for protein kinase inhibition, particularly cyclin-dependent kinases (CDKs), G proteins, and polymerases [1]. Publicly curated bioactivity data indicate that this compound acts as an inhibitor of purine nucleoside phosphorylase (PNP), with a reported IC50 value of 1.33 μM in a radiometric assay using [8-¹⁴C]-inosine conversion [2]. The compound is commercially available as a research-grade screening compound and is intended exclusively for non-human, non-therapeutic investigational use .

Why In-Class Substitution of 9-Isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921877-93-2) Carries Target-Engagement Risk


The triazolo[4,3-e]purine-6,8-dione scaffold engages at least two distinct pharmacological targets depending on subtle substitution patterns. The 4-ethoxyphenyl analog at C3 (CAS 921583-03-1) is reported as a potent, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2/cyclin E1) with an IC50 of 2 nM . In contrast, the 3-phenyl-substituted compound described here (CAS 921877-93-2) has publicly available affinity data only for purine nucleoside phosphorylase (PNP; IC50 = 1.33 μM) [1], with no reported CDK activity. This target-switching behavior—likely driven by the electronic and steric properties of the C3 aryl group—means that the two in-class compounds are not functionally interchangeable. Researchers requiring CDK2 inhibition for cell-cycle studies must not substitute with the PNP-active 3-phenyl analog, while those investigating purine metabolism or T-cell biology require the 3-phenyl variant specifically. The broader triazolo[4,3-e]purine class has also been explored for anticancer and anti-HIV-1 activity [2], but activity profiles vary substantially between individual derivatives, rendering generic procurement decisions unreliable without compound-specific data.

Quantitative Differentiation Evidence for 9-Isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921877-93-2) vs. Closest Comparators


C3-Phenyl vs. C3-(4-Ethoxyphenyl) Substitution Drives Target Switching from CDK2 to PNP

The target compound (CAS 921877-93-2) bears a 3-phenyl substituent and demonstrates purine nucleoside phosphorylase (PNP) inhibitory activity [1]. Its closest structurally characterized analog, 3-(4-ethoxyphenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921583-03-1), differs solely at the para position of the C3 aryl ring (ethoxy vs. hydrogen) and is reported as a potent CDK2 inhibitor . This single-substituent variation produces a complete target switch from CDK2 to PNP engagement. No published data exist for CDK2 inhibition by the 3-phenyl compound, nor for PNP inhibition by the 4-ethoxyphenyl derivative.

Cyclin-dependent kinase Purine nucleoside phosphorylase Target selectivity Triazolopurine scaffold

PNP Inhibitory Potency: Target Compound vs. Clinical-Stage PNP Inhibitors

The target compound inhibits human PNP with an IC50 of 1.33 μM (1,330 nM) [1]. This places it approximately 74-fold less potent than Peldesine (BCX-34), a clinically investigated PNP inhibitor with a reported human erythrocyte PNP IC50 of 36 nM (some sources report 32 nM) [2], and approximately 580-fold less potent than Ulodesine (BCX-4208), which exhibits a human PNP IC50 of 2.293 nM . The target compound thus represents a moderately potent PNP ligand suitable as a tool compound or starting point for medicinal chemistry optimization, rather than a high-potency clinical candidate.

Purine nucleoside phosphorylase PNP inhibition T-cell biology IC50 benchmarking

Triazolo[4,3-e]purine-6,8-dione Scaffold: Anticancer Activity as a Class-Level Property

The triazolo[4,3-e]purine scaffold has demonstrated anticancer activity across multiple cell lines in the NCI-60 screening panel. Ashour et al. (2012) reported that a representative triazolo[4,3-e]purine derivative (compound 3) exhibited GI50 values of 25.2 μM (melanoma MALME-3M), 31.8 μM (non-small cell lung cancer HOP-92), and 32.9 μM (breast cancer T-47D) [1]. Another derivative (compound 22c) showed an IC50 < 12.5 μM against A375 melanoma cells with potency exceeding that of methotrexate [1]. The target compound has not been individually tested in these panels, and these data should be interpreted as class-level evidence only.

Anticancer screening Triazolopurine NCI-60 panel GI50

Patent Landscape Defines the Scaffold's Kinase Inhibition Framework but Does Not Cover the Specific C3-Phenyl Compound

U.S. Patent Application US 2014/0045866 A1 (filed 2011, published 2014) broadly claims substituted purine-based triazoles as inhibitors of protein kinases including CDK1–CDK8, G proteins, and polymerases [1]. The generic Markush structure encompasses the triazolo[4,3-e]purine core with variable R1 (aryl/heterocyclic), R2, and R3 substituents. However, the specific compound 9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is not explicitly exemplified, and no kinase IC50 data are reported for this precise structure. The patent's exemplified compounds (e.g., Compound 7) were evaluated in CDK5/p25 binding models, not PNP assays. The target compound therefore occupies a distinct intellectual property and pharmacological space: it falls within the patent's structural genus but has been functionally characterized only for PNP, not the patented kinase targets.

Protein kinase inhibition CDK Purine-based triazoles Patent analysis

Recommended Application Scenarios for 9-Isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione (CAS 921877-93-2)


PNP Target Engagement and Purine Metabolism Probe Studies

With a confirmed human PNP IC50 of 1.33 μM [1], this compound serves as a moderate-potency tool for investigating purine nucleoside phosphorylase function in T-cell biology, purine salvage pathway analysis, and nucleotide metabolism research. Its potency level is appropriate for cell-based studies requiring partial PNP inhibition without complete pathway shutdown, distinguishing it from highly potent clinical candidates such as Peldesine (IC50 = 36 nM) [2] and Ulodesine (IC50 = 2.293 nM) that produce near-complete target suppression at low nanomolar concentrations. Use at concentrations in the 1–10 μM range is expected to produce graded PNP inhibition suitable for dose-response characterization.

Selectivity Profiling Across Triazolo[4,3-e]purine-6,8-dione Chemotypes

The compound's PNP activity, combined with the absence of reported CDK inhibition, makes it a valuable comparator for selectivity panels. When screened alongside the CDK2-active 4-ethoxyphenyl analog (IC50 = 2 nM for CDK2/E1) , researchers can map how minor C3-substituent modifications (phenyl vs. 4-ethoxyphenyl) redirect target engagement from kinome targets to purine-metabolizing enzymes. This chemotype-driven selectivity profiling is essential for structure–activity relationship (SAR) studies and for building predictive models of triazolopurine target space.

Anticancer Screening of Triazolopurine Derivatives — Scaffold Validation

Although no direct anticancer data exist for this specific compound, the triazolo[4,3-e]purine scaffold has demonstrated activity across multiple NCI-60 cell lines, with GI50 values ranging from 12.5 μM to 32.9 μM for structurally related derivatives [3]. This compound can be included as a scaffold-representative control in broad-panel anticancer screening to establish baseline activity for the 3-phenyl substitution pattern and to differentiate its profile from that of more potent congeners such as compound 22c (IC50 < 12.5 μM vs. A375) [3].

IP Landscaping and Freedom-to-Operate Analysis for Purine-Based Triazole Kinase Inhibitors

The compound falls within the structural scope of U.S. Patent Application US 2014/0045866 A1, which claims substituted purine-based triazoles as kinase inhibitors [4]. However, since the 3-phenyl compound has been functionally characterized as a PNP inhibitor rather than a kinase inhibitor, it occupies a unique IP position. Organizations pursuing kinase inhibitor development on this scaffold can use this compound as a reference for understanding target-engagement boundaries and for supporting selective invention claims that differentiate PNP-directed compounds from kinase-directed compounds within the same patent genus.

Quote Request

Request a Quote for 9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.